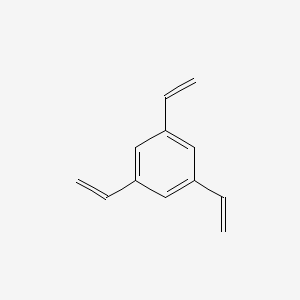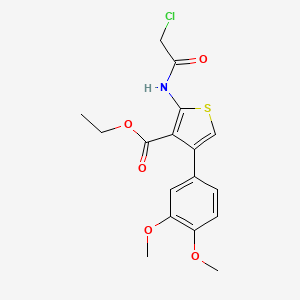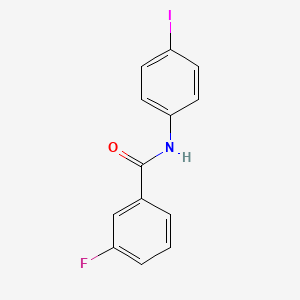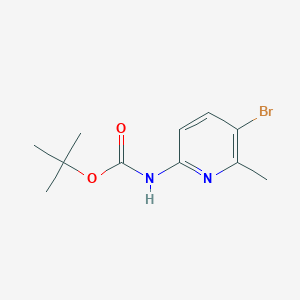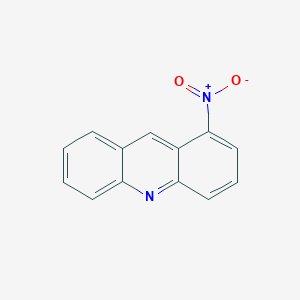
Nitroacridine
Descripción general
Descripción
Nitroacridine is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched for their potential as anti-cancer drugs . They are known for their high cytotoxic activity . Nitroacridine, specifically 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C1748), has been identified as a promising anti-tumor drug .
Synthesis Analysis
The synthesis of acridine derivatives, including Nitroacridine, involves varying the type and position of the substituent on the acridine core . This is done to broaden the applicability of acridine derivatives . A one-pot reaction involving a single palladium species has been used to catalyze two distinct reaction steps .Molecular Structure Analysis
Acridine derivatives are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes them likely to intercalate into double-stranded DNA .Chemical Reactions Analysis
The reactivity of the acridine ring and the mechanisms of the reaction occurring at the position of 9 or 10 of 9-substituted acridines have been reviewed . The photocytotoxicity of propyl acridine, for example, acts against leukemia cell lines .Aplicaciones Científicas De Investigación
Hypoxia-Selective Cytotoxicity
Nitroacridine derivatives, such as nitracrine, have been identified as potent hypoxia-selective cytotoxic agents. This characteristic makes them particularly effective against hypoxic tumor cells in culture. However, they undergo rapid reductive metabolism, limiting their effectiveness in vivo. Despite this, their potential as hypoxia-selective agents continues to be explored (Wilson, Denny, Stewart, Fenn, & Probert, 1986).
Redox Properties and Structural Modifications
Research has focused on modifying the structure of nitroacridine derivatives to improve their redox properties and, consequently, their hypoxia-selective toxicity. For instance, 4-substituted derivatives of nitracrine have been synthesized to lower reduction potentials and stabilize metabolic rates, maintaining hypoxia-selective toxicity in cell culture (Wilson, Anderson, & Denny, 1989).
Radiosensitization of Mammalian Cells
Nitroacridines like nitracrine have also been studied for their potential as radiosensitizers. They demonstrate the ability to sensitize hypoxic cells to radiation, which is valuable in cancer therapy. The structure-activity relationships of these compounds, including their DNA intercalation properties and reduction potentials, have been extensively studied (Roberts, Denny, Wakelin, Anderson, & Wilson, 1990).
Cytotoxic Mechanism of Action
Investigations into the mode of action of nitroacridines reveal that their cytotoxic effects do not solely depend on physicochemical binding with DNA. Instead, their metabolites, formed through reductive processes, likely attach to and alter the structure or function of DNA in sensitive cells, leading to cytotoxic effects (Pawlak, Matuszkiewicz, Pawlak, & Konopa, 1983).
Synthesis and Stability of Tritiated Derivatives
Research into tritiated nitroacridine derivatives has been conducted to aid in understanding their mode of action. These derivatives, such as nitracrine, show increased toxicity under hypoxic conditions, but their close relatives do not always demonstrate this selectivity. The synthesis and stability of these compounds have been studied to further explore their potential applications (Denny, Chambers, Stewart, & Wilson, 1985).
Mecanismo De Acción
The principal mode of action of acridine, including Nitroacridine, is DNA intercalation . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .
Direcciones Futuras
The development of Nitroacridine analogues as autophagy inducers is seen as a potential strategy for cancer therapy . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . This will not only likely be a potential strategy for cancer therapy but will also facilitate a better understanding of the complicated roles of autophagy in normal physiology and pathophysiology .
Propiedades
IUPAC Name |
1-nitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEULBIVHZVMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485113 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroacridine | |
CAS RN |
30904-48-4 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



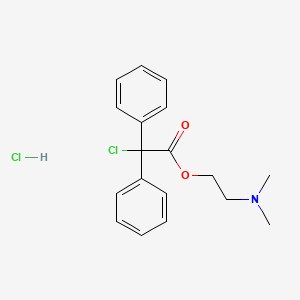


![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)

